molecular formula C27H18O B13153255 9-(Anthracen-9-yl)-9H-fluoren-9-ol

9-(Anthracen-9-yl)-9H-fluoren-9-ol

Cat. No.: B13153255
M. Wt: 358.4 g/mol
InChI Key: TXISIEUUYIYSFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Anthracen-9-yl)-9H-fluoren-9-ol typically involves the following steps:

    Formation of the Anthracene Derivative: The anthracene moiety can be synthesized through various methods, including the Diels-Alder reaction or Friedel-Crafts acylation.

    Coupling with Fluorene: The anthracene derivative is then coupled with fluorene using Suzuki or Sonogashira cross-coupling reactions.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-(Anthracen-9-yl)-9H-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene or fluorene compounds .

Mechanism of Action

The mechanism of action of 9-(Anthracen-9-yl)-9H-fluoren-9-ol primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with light and subsequent energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Anthracen-9-yl)-9H-fluoren-9-ol is unique due to its combined anthracene and fluorene structure, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and stability .

Properties

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

9-anthracen-9-ylfluoren-9-ol

InChI

InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-17,28H

InChI Key

TXISIEUUYIYSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4(C5=CC=CC=C5C6=CC=CC=C64)O

Origin of Product

United States

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